
VU6005649
Overview
Description
VU6005649 is a novel positive allosteric modulator (PAM) targeting metabotropic glutamate receptors 7 and 8 (mGlu7/8), derived from a pyrazolo[1,5-a]pyrimidine core . It exhibits dual activity at mGlu7 (EC₅₀ = 0.65 µM) and mGlu8 (EC₅₀ = 2.6 µM), with excellent central nervous system (CNS) penetration (Kp > 1, Kp,uu > 0.6) . As the first reported dual mGlu7/8 PAM, it addresses a critical gap in pharmacological tools for studying Group III mGlu receptors, which are implicated in neurodevelopmental disorders, schizophrenia, and cognitive deficits . Preclinical studies demonstrated its efficacy in enhancing associative learning in mouse contextual fear conditioning (CFC) models, though sedation due to off-target neurokinin-1 (NK1) receptor antagonism (Ki = 650 nM) was noted .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU6005649 is synthesized from a series of pyrazolo[1,5-a]pyrimidines. The synthetic route involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
VU6005649 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide, ethanol) . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationships and optimize the compound’s efficacy and selectivity .
Scientific Research Applications
Therapeutic Applications
1. Neurological Disorders
- Anxiety and Depression : Research indicates that modulation of mGlu7 can influence anxiety-related behaviors. VU6005649 has been shown to exhibit anxiolytic-like effects in preclinical models, suggesting its potential for treating anxiety disorders .
- Cognitive Disorders : The compound has demonstrated efficacy in improving cognitive function in animal models of cognitive impairment. For instance, studies utilizing contextual fear conditioning have highlighted its ability to enhance memory retrieval processes .
2. Pain Management
- Chronic Pain : The modulation of mGlu receptors is linked to pain pathways. This compound could potentially be developed as a treatment for chronic pain conditions by altering pain perception through its action on mGlu7 and mGlu8 .
3. Neuroprotection
- Neurodegenerative Diseases : Given the role of glutamate dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound's ability to modulate glutamatergic signaling may offer neuroprotective benefits .
Case Studies
Mechanism of Action
VU6005649 exerts its effects by binding to the allosteric sites of mGlu7 and mGlu8 receptors, enhancing their activity. This modulation leads to changes in neuronal signaling pathways, which can result in various physiological effects . The compound’s ability to penetrate the CNS and selectively modulate these receptors makes it a valuable tool for studying the underlying mechanisms of neurological disorders .
Comparison with Similar Compounds
Structural and Functional Selectivity
VU6005649 distinguishes itself from other Group III mGlu PAMs through its unique dual receptor activity and pyrazolo[1,5-a]pyrimidine scaffold. Key comparisons include:
Pharmacokinetic and Efficacy Profiles
- Dual vs.
- CNS Penetration : this compound outperforms ADX88178 (Kp = 0.5) with Kp > 1, ensuring robust brain exposure .
- Antipsychotic models: Unlike mGlu7-selective tools, this compound lacked efficacy in rat amphetamine-induced hyperlocomotion (AHL), highlighting model-specific limitations .
Key Research Findings and Implications
- Structural Insights : The 7-CF3 and 5-CH3 groups on the pyrazolo[1,5-a]pyrimidine core are critical for mGlu7 PAM activity. Ethyl substitution at position 2 enhanced potency (e.g., 9e/9f, EC₅₀ = 0.60–0.65 µM) .
- Therapeutic Potential: Dual mGlu7/8 modulation may synergize to correct synaptic deficits in Rett syndrome and schizophrenia, though NK1-related sedation requires mitigation .
- Tool Utility : this compound’s CNS penetration and dual activity enable combinatory studies with mGlu7-negative allosteric modulators (NAMs) and Grm7<sup>−/−</sup> mice to dissect receptor-specific effects .
Biological Activity
VU6005649 is a novel compound identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluR), specifically mGluR7 and mGluR8. This compound has garnered attention due to its potential therapeutic implications in various neurological disorders, including anxiety, autism, schizophrenia, and Rett syndrome. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.
Structure-Activity Relationship (SAR)
This compound is derived from a series of pyrazolo[1,5-a]pyrimidine compounds. Its design focused on enhancing central nervous system (CNS) penetration and selective modulation of mGlu receptors. The compound exhibits dual activity as a PAM for both mGluR7 and mGluR8, which are classified under Group III mGlu receptors.
Key Pharmacological Properties
- Potency : this compound demonstrates an effective concentration (EC50) of approximately 650 nM for mGluR7 and 2.6 µM for mGluR8, indicating a significant degree of selectivity towards mGluR7 compared to other mGlu receptors .
- CNS Penetration : The compound shows favorable pharmacokinetic properties with a high free fraction in rat plasma and brain, suggesting effective CNS delivery .
- Off-target Effects : Notably, this compound also interacts with the neurokinin-1 receptor (NK1), which may contribute to observed sedative effects in both wild-type and genetically modified mice lacking mGluR7 .
In Vivo Efficacy
The biological activity of this compound has been evaluated in several animal models to assess its cognitive-enhancing effects.
Case Study: Contextual Fear Conditioning Model
In a mouse model of contextual fear conditioning (CFC), this compound was administered at a dose of 50 mg/kg via intraperitoneal injection. The results indicated modest but significant pro-cognitive effects on associative learning. However, sedation was noted as a confounding factor that may have masked the full potential of the compound's efficacy .
Comparative Analysis with Other Compounds
The following table summarizes the comparative potency and efficacy of this compound with other known mGlu receptor modulators:
Compound | Target Receptor | EC50 (nM) | Efficacy (%) | Notes |
---|---|---|---|---|
This compound | mGluR7 | 650 | Moderate | Dual PAM; sedative effects noted |
mGluR8 | 2600 | Low | ||
VU0155094 | mGluR4 | 3200 | High | Selective PAM |
mGluR7 | 1500 | Moderate | ||
mGluR8 | 900 | High |
This compound acts by binding to allosteric sites on the mGlu receptors, enhancing the receptor's response to endogenous glutamate without directly activating the receptor itself. This mechanism is significant as it allows for modulation of receptor activity in a more physiologically relevant manner compared to traditional orthosteric agonists.
Q & A
Q. What are the primary pharmacological targets of VU6005649, and how were its EC50 values determined for mGlu7/8 receptors?
Basic Research Focus
this compound is a CNS-penetrant positive allosteric modulator (PAM) targeting metabotropic glutamate receptors mGlu7 (EC50 = 0.65 μM) and mGlu8 (EC50 = 2.6 μM). These values were determined using in vitro assays measuring intracellular calcium mobilization or cAMP modulation in cell lines expressing recombinant receptors. Dose-response curves were analyzed to calculate potency, with validation via orthogonal methods like radioligand binding or electrophysiology .
Advanced Consideration :
To ensure accuracy, researchers should replicate these assays under standardized conditions (e.g., temperature, buffer composition) and include control compounds with known activity. Cross-validation using knockout models or selective antagonists (e.g., ADX71743 for mGlu7) can confirm receptor-specific effects .
Q. How was the pyrazolo[1,5-a]pyrimidine scaffold of this compound optimized for CNS penetration and receptor selectivity?
Basic Research Focus
The scaffold was optimized via a "fluorine walk" strategy, replacing the CF₃ group in precursor VU6004502 with two fluorine atoms to enhance metabolic stability and blood-brain barrier permeability. Structural modifications were guided by computational modeling (e.g., LogP calculations) and in vivo pharmacokinetic studies in rodents .
Advanced Consideration :
Researchers should employ iterative parallel synthesis to explore substituent effects on potency and off-target activity. For example, replacing fluorine with other halogens or small hydrophobic groups could improve selectivity over mGlu8 or reduce affinity for neurokinin-1 (NK1) receptors, a known off-target interaction .
Q. What experimental models are appropriate for evaluating this compound’s efficacy in neurobehavioral disorders?
Basic Research Focus
The compound’s efficacy was initially tested in mouse fear-conditioning assays, where it reduced freezing time, indicating anxiolytic-like effects. Standard protocols include acute dosing, vehicle controls, and behavioral scoring by blinded observers .
Advanced Consideration :
To address translational relevance, combine rodent models with electrophysiological recordings (e.g., hippocampal LTP) or biomarker analysis (e.g., BDNF levels). For neurodevelopmental disorders, use genetic models (e.g., Fragile X or SHANK3 mutants) to assess receptor modulation in disease contexts .
Q. How can researchers reconcile contradictory findings regarding this compound’s off-target effects?
Basic Research Focus
this compound exhibits off-target activity at NK1 receptors, which may confound behavioral interpretations. Initial studies identified this via broad GPCR screening panels and validated it using NK1-specific antagonists in in vivo sedation assays .
Advanced Consideration :
To mitigate this, employ selective pharmacological tools (e.g., NK1 antagonists) in parallel experiments. Alternatively, use mGlu7/8 double-knockout mice to isolate receptor-specific effects. Data contradictions should be analyzed using multivariate statistics to account for confounding variables .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetic properties in preclinical studies?
Basic Research Focus
Key parameters include plasma half-life, brain-to-plasma ratio, and oral bioavailability. These are typically measured via LC-MS/MS analysis of plasma and brain homogenates after single-dose administration in rodents .
Advanced Consideration :
Incorporate microdialysis to measure free brain concentrations or PET imaging with radiolabeled this compound to visualize receptor occupancy. For chronic studies, monitor adaptive changes in receptor expression via qPCR or Western blot .
Q. How should researchers design studies to investigate this compound’s therapeutic potential in neurodevelopmental disorders?
Basic Research Focus Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: Does this compound rescue social deficits in a maternal immune activation (MIA) model of autism? .
Advanced Consideration :
Adopt a PICOT structure:
- Population : MIA-exposed mice
- Intervention : Chronic this compound (10 mg/kg, oral)
- Comparison : Vehicle vs. standard therapy (e.g., risperidone)
- Outcome : Social interaction score, repetitive behavior
- Time : 4-week treatment .
Q. What strategies can improve the selectivity of this compound analogs for mGlu7 over mGlu8 receptors?
Basic Research Focus
Modify the pyrazolo[1,5-a]pyrimidine core to exploit differences in receptor allosteric pockets. For example, introduce bulkier substituents that sterically hinder mGlu8 binding .
Advanced Consideration :
Use cryo-EM structures of mGlu7/8 to guide rational design. Pair computational docking (e.g., AutoDock Vina) with alanine scanning mutagenesis to identify critical residues for selectivity .
Q. How should literature reviews on this compound be structured to identify knowledge gaps?
Basic Research Focus
Search PubMed, Scopus, and Web of Science using keywords: This compound, mGlu7/8 PAM, CNS penetrant glutamate modulator. Organize findings by theme: pharmacology, behavioral effects, structural analogs .
Advanced Consideration :
Leverage AI-driven text mining tools (e.g., IBM Watson) to map receptor signaling pathways or predict drug-drug interactions. Cross-reference patents (e.g., USPTO) for unpublished structural data .
Properties
IUPAC Name |
3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZCKAQIIPSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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